sEH inhibitor-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

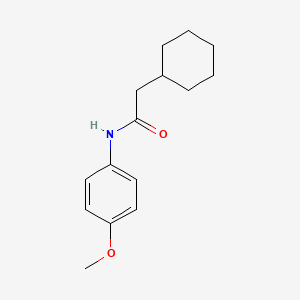

IUPAC Name |

2-cyclohexyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-18-14-9-7-13(8-10-14)16-15(17)11-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFJMQSXUCFKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of sEH Inhibitor-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of inflammatory and cardiovascular diseases. The enzyme plays a crucial role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs), by converting them into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH stabilizes EETs, thereby augmenting their beneficial anti-inflammatory, vasodilatory, and analgesic effects. This technical guide provides an in-depth overview of the discovery and synthesis of a notable sEH inhibitor, designated as sEH inhibitor-7 (also referred to as compound c-2), based on the pioneering work of Kim et al.[1]

Quantitative Data Summary

The inhibitory potency of this compound and related compounds is summarized in the table below. This data is crucial for understanding the structure-activity relationship (SAR) and the optimization process that led to the discovery of this potent inhibitor.

| Compound | Structure | IC50 (Mouse sEH) | IC50 (Human sEH) |

| This compound (c-2) | N-((4-methoxy-2-(trifluoromethyl)phenyl)methyl)-1-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide | 0.15 µM | 6.2 µM |

| Reference Compound A | Adamantane-urea analog | > 10 µM | > 10 µM |

| Reference Compound B | Piperidine-amide analog | 1.2 µM | 15 µM |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the discovery and evaluation of this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway of sEH Inhibition

The diagram below illustrates the central role of soluble epoxide hydrolase in the arachidonic acid cascade and the mechanism by which sEH inhibitors exert their therapeutic effects. Inhibition of sEH leads to an accumulation of EETs, which in turn can modulate downstream inflammatory pathways such as NF-κB and activate peroxisome proliferator-activated receptor-γ (PPAR-γ).

Caption: Mechanism of action of this compound.

Experimental Workflow for sEH Inhibitor Discovery

The following diagram outlines the typical workflow employed in the discovery and preclinical evaluation of novel sEH inhibitors, from initial screening to in vivo testing.

Caption: Workflow for sEH inhibitor discovery.

Experimental Protocols

Synthesis of this compound

The synthesis of N-((4-methoxy-2-(trifluoromethyl)phenyl)methyl)-1-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxamide (this compound) is achieved through a multi-step process as detailed by Kim et al.[1] The general synthetic scheme involves the coupling of a piperidine carboxylic acid derivative with a substituted benzylamine.

Step 1: Synthesis of 1-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxylic acid

-

To a solution of isonipecotic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).

-

Add 1-fluoro-4-(trifluoromethoxy)benzene (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., 1N HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to yield 1-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxylic acid.

Step 2: Synthesis of (4-methoxy-2-(trifluoromethyl)phenyl)methanamine

-

Reduce 4-methoxy-2-(trifluoromethyl)benzonitrile with a suitable reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C to room temperature.

-

Alternatively, the amine can be prepared by reductive amination of 4-methoxy-2-(trifluoromethyl)benzaldehyde with ammonia.

Step 3: Amide Coupling to form this compound

-

Dissolve 1-(4-(trifluoromethoxy)phenyl)piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or DMF.

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add (4-methoxy-2-(trifluoromethyl)phenyl)methanamine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the final product, this compound.

In Vitro sEH Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound is determined using a fluorescence-based assay.

-

Reagents and Materials:

-

Recombinant human or mouse soluble epoxide hydrolase.

-

Fluorescent substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNC).

-

Assay buffer (e.g., Tris-HCl, pH 7.4).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant sEH enzyme to each well.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor (vehicle control).

-

Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorescent substrate CMNC to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the substrate's product).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Conclusion

The discovery of this compound represents a significant advancement in the development of potent and selective inhibitors of soluble epoxide hydrolase. The synthetic route is well-defined, and the biological evaluation methods are robust, providing a solid foundation for further preclinical and clinical development. This technical guide provides researchers and drug development professionals with the core information necessary to understand and potentially build upon this important work in the field of sEH inhibition.

References

The Core Mechanism of Soluble Epoxide Hydrolase Inhibition: A Technical Guide

Disclaimer: While the initial topic requested was "sEH inhibitor-7," publicly available data for this specific compound is limited. To provide a comprehensive technical guide that meets the core requirements of in-depth data presentation and detailed protocols, this document will focus on a well-characterized and widely studied soluble epoxide hydrolase (sEH) inhibitor, trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB) , as a representative example of this class of inhibitors. The principles and mechanisms described are broadly applicable to sEH inhibitors.

Executive Summary

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxy fatty acids (EpFAs). These EpFAs, including epoxyeicosatrienoic acids (EETs), are generated from polyunsaturated fatty acids by cytochrome P450 epoxygenases and exhibit potent anti-inflammatory, vasodilatory, and analgesic properties. sEH catalyzes the hydrolysis of these beneficial epoxides to their corresponding diols, which are generally less active or, in some cases, pro-inflammatory. Inhibition of sEH, therefore, represents a promising therapeutic strategy for a range of diseases, including hypertension, cardiovascular disease, inflammation, and neuropathic pain. This guide provides an in-depth overview of the mechanism of action of sEH inhibitors, using t-TUCB as a primary example, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action of sEH Inhibitors

The primary mechanism of action of sEH inhibitors is the prevention of the degradation of EpFAs, leading to an increase in their endogenous concentrations. By binding to the active site of the sEH enzyme, these inhibitors block the hydrolysis of EpFAs to their corresponding diols. This elevation of EpFAs, such as EETs, enhances their signaling effects in various tissues.

The Arachidonic Acid Cascade and sEH

The metabolism of arachidonic acid through the cytochrome P450 epoxygenase pathway leads to the formation of four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules act as signaling lipids, modulating vascular tone, inflammation, and pain perception. The enzyme sEH acts as a key negative regulator of EET signaling by converting them to dihydroxyeicosatrienoic acids (DHETs).

Molecular Interactions of sEH Inhibitors

sEH inhibitors, such as t-TUCB, are competitive inhibitors that bind to the catalytic site of the sEH enzyme. The urea or amide moiety present in many sEH inhibitors is a key pharmacophore that forms hydrogen bonds with critical amino acid residues in the active site, including aspartate, tyrosine, and other residues, thereby blocking substrate access.

Quantitative Data for sEH Inhibitors

The potency and efficacy of sEH inhibitors are quantified through various in vitro and in vivo studies.

In Vitro Potency

The inhibitory potency of sEH inhibitors is typically determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

| Inhibitor | Enzyme Source | IC50 (nM) | Reference |

| t-TUCB | Recombinant human sEH | 0.9 | [1][2] |

| This compound (compound c-2) | Mouse sEH | 150 | MedChemExpress |

| Human sEH | 6200 | MedChemExpress | |

| TPPU | Monkey hepatic cytosol sEH | >10000 | [3] |

| TPAU | Monkey hepatic cytosol sEH | 10000 | [3] |

In Vivo Efficacy

The in vivo effects of sEH inhibitors are assessed in various animal models.

| Inhibitor | Animal Model | Dose | Key Findings | Reference |

| t-TUCB | Isoproterenol-induced myocardial ischemia in rats | 3, 10, 30 mg/kg, p.o. | Significant reduction in infarct size and prevention of EKG abnormalities. | [2][4] |

| t-TUCB | Diet-induced obese mice | 3 mg/kg/day | Decreased serum triglycerides and promoted brown adipogenesis. | [5][6] |

| t-TUCB | Lipopolysaccharide-induced synovitis in horses | 1 mg/kg, i.v. | Significant anti-nociceptive effects. | [7] |

| c-AUCB | Two-kidney, one-clip hypertensive rats | 1 mg/kg/day in drinking water | Reduced systolic blood pressure and restored endothelial function. | [8] |

Key Signaling Pathways Modulated by sEH Inhibition

By increasing the levels of EETs, sEH inhibitors influence several downstream signaling pathways that are crucial for cellular function and homeostasis.

NF-κB Signaling Pathway

EETs have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. By preventing the degradation of IκBα, the inhibitory protein of NF-κB, EETs sequester NF-κB in the cytoplasm, thereby reducing the transcription of pro-inflammatory genes.

eNOS Signaling Pathway

EETs can stimulate the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in maintaining cardiovascular health.

Experimental Protocols

This section provides an overview of common experimental protocols used to characterize sEH inhibitors.

In Vitro sEH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorogenic substrate by recombinant sEH.

Materials:

-

Recombinant human sEH

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

-

Test inhibitor (e.g., t-TUCB) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in sEH assay buffer.

-

In a 96-well plate, add the sEH enzyme solution to each well.

-

Add the test inhibitor dilutions or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission) over time (kinetic assay) or at a fixed endpoint.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Hypertensive Rat Model

This protocol describes a common model to evaluate the antihypertensive effects of sEH inhibitors.

Animal Model:

-

Male Sprague-Dawley rats.

-

Induction of hypertension using the two-kidney, one-clip (2K1C) model, which mimics renovascular hypertension.

Treatment Protocol:

-

After induction of hypertension, divide the rats into treatment and control groups.

-

Administer the sEH inhibitor (e.g., t-AUCB at 1 mg/kg/day) in the drinking water for a specified period (e.g., 1 week).[8]

-

The control group receives regular drinking water.

-

Monitor systolic blood pressure throughout the study using the tail-cuff method.

Outcome Measures:

-

Systolic blood pressure.

-

Plasma levels of EETs and DHETs (measured by LC-MS/MS).

-

Assessment of endothelial function in isolated renal arteries.

-

Western blot analysis of eNOS phosphorylation and NF-κB pathway proteins in tissue homogenates.

Conclusion

Inhibitors of soluble epoxide hydrolase represent a compelling therapeutic approach for a variety of diseases characterized by inflammation and vascular dysfunction. By stabilizing endogenous epoxy fatty acids, these inhibitors augment their beneficial signaling effects. The well-characterized inhibitor t-TUCB demonstrates potent in vitro activity and significant in vivo efficacy in various preclinical models. The continued investigation into the intricate molecular mechanisms and the development of novel sEH inhibitors hold great promise for future clinical applications. This guide provides a foundational understanding of the core principles governing the action of sEH inhibitors, intended to support researchers and drug development professionals in this dynamic field.

References

- 1. N-terminal domain of soluble epoxide hydrolase negatively regulates the VEGF-mediated activation of endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble epoxide hydrolase inhibition exhibits antihypertensive actions independently of nitric oxide in mice with renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Soluble epoxide hydrolase inhibitor, t-TUCB, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor t-TUCB in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of sEH Inhibitor-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for sEH inhibitor-7, a potent and selective inhibitor of the soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for a range of conditions, including neuropathic pain, inflammation, and cardiovascular diseases.[1][2][3] This document outlines the core preclinical data, experimental methodologies, and relevant signaling pathways to support the continued investigation and development of this compound and similar compounds.

Core Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, facilitating a comparative analysis of their potency, physical properties, and pharmacokinetic profiles.

Table 1: In Vitro Potency and Physical Properties of this compound and Analogs [4]

| Compound | IC50 (nM, human sEH) | IC50 (nM, rat sEH) | Residence Time (t1/2, min) | Aqueous Solubility (µM) | Melting Point (°C) |

| Inhibitor 7 (S-isomer) | <1.25 | <1.25 | 21.6 | 125 | 115 |

| Inhibitor 6 (racemic) | 2.5 | - | - | - | - |

| TPAU (comparator) | 79 | 79 | 11.9 | - | - |

Table 2: Pharmacokinetic Profile of this compound in Rodents [4]

| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) |

| Rat | 0.3 | 2 | 150 | 800 | 4.5 |

| Mouse | 1 | 1 | 250 | 1200 | 3.8 |

Table 3: In Vivo Efficacy of this compound in a Diabetic Neuropathic Pain Model [4]

| Treatment | Dose (mg/kg) | Mechanical Withdrawal Threshold (g) |

| Vehicle | - | 4.5 |

| Inhibitor 7 | 0.1 | 10.5 |

| Inhibitor 7 | 0.3 | 14.2 |

| TPAU | 0.3 | 7.8 |

| Gabapentin | 30 | 9.5 |

Signaling Pathway and Mechanism of Action

The therapeutic effects of sEH inhibitors are primarily mediated by the stabilization of endogenous epoxyeicosatrienoic acids (EETs).[5][6] EETs are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[5][7] They possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][6][7] The soluble epoxide hydrolase (sEH) metabolizes EETs into their less active dihydroxy-eicosatrienoic acid (DHET) counterparts.[5][6] By inhibiting sEH, this compound increases the bioavailability of EETs, thereby enhancing their beneficial effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the key assays used in the characterization of this compound.

sEH Inhibition Assay (In Vitro)

This assay determines the potency of a compound to inhibit sEH activity. A fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is commonly used.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

Dilute recombinant human or rat sEH enzyme to a working concentration in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

-

Assay Procedure:

-

Add the diluted enzyme to the wells of a microplate.

-

Add the test compound at various concentrations to the wells.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Protocol:

-

Animal Dosing:

-

Administer this compound to rodents (rats or mice) via the intended clinical route (e.g., oral gavage).

-

Use a formulation that ensures adequate solubility and bioavailability.

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood to obtain plasma and store frozen until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive analytical method, typically LC-MS/MS, for the quantification of this compound in plasma.

-

Analyze the plasma samples to determine the concentration of the inhibitor at each time point.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (T1/2).

-

Diabetic Neuropathic Pain Model (In Vivo Efficacy)

This model assesses the analgesic efficacy of this compound in a disease-relevant context.

Protocol:

-

Induction of Diabetes:

-

Induce diabetes in rodents (e.g., rats) by a single intraperitoneal injection of streptozotocin (STZ).

-

Confirm hyperglycemia by measuring blood glucose levels.

-

-

Assessment of Neuropathic Pain:

-

After the development of diabetic neuropathy (typically several weeks), measure the mechanical withdrawal threshold using von Frey filaments. This assesses allodynia, a key symptom of neuropathic pain.

-

-

Drug Administration and Efficacy Measurement:

-

Administer this compound, a vehicle control, and a positive control (e.g., gabapentin) to different groups of diabetic animals.

-

Measure the mechanical withdrawal threshold at various time points after drug administration to evaluate the analgesic effect.

-

-

Data Analysis:

-

Compare the mechanical withdrawal thresholds between the treatment groups and the vehicle control group to determine the efficacy of this compound.

-

Logical Framework for Target Validation

The validation of sEH as a therapeutic target for this compound follows a logical progression from in vitro characterization to in vivo proof of concept.

References

- 1. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]

- 2. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of sEH inhibitor-7 in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory diseases. This enzyme, sEH, metabolizes anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs), diminishing their beneficial effects. Inhibition of sEH preserves these crucial mediators, offering a promising strategy to combat inflammation. This technical guide focuses on a specific, potent inhibitor of sEH, designated as sEH inhibitor-7 (also referred to as compound c-2), detailing its mechanism of action, available quantitative efficacy data, and relevant experimental protocols. While comprehensive data on this compound in diverse inflammatory models remains an area of active research, this guide synthesizes the current knowledge to provide a foundational resource for its application in drug discovery and development.

Introduction to Soluble Epoxide Hydrolase and its Role in Inflammation

The arachidonic acid cascade is a pivotal signaling pathway in the inflammatory process, leading to the production of both pro-inflammatory and anti-inflammatory lipid mediators.[1] One branch of this cascade, mediated by cytochrome P450 (CYP) epoxygenases, produces epoxyeicosatrienoic acids (EETs).[2] These EETs possess potent anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production and the reduction of endothelial cell activation.[3][4]

However, the in vivo efficacy of EETs is limited by their rapid hydrolysis into less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH).[2] Consequently, inhibiting sEH activity has become a key therapeutic strategy to augment the endogenous anti-inflammatory effects of EETs. Small molecule inhibitors of sEH have demonstrated efficacy in a multitude of preclinical models of inflammatory diseases, including neuroinflammation, cardiovascular disease, and arthritis.[4][5][6]

This compound (compound c-2): A Potent and Selective Inhibitor

This compound is a small molecule inhibitor of soluble epoxide hydrolase. It has been identified as a potent inhibitor with differential activity against the murine and human forms of the enzyme.

Mechanism of Action

Like other sEH inhibitors, this compound exerts its anti-inflammatory effects by binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs. This leads to an increase in the bioavailability of these anti-inflammatory lipid mediators. The elevated levels of EETs can then act on various downstream targets to suppress inflammatory signaling pathways. A key pathway modulated by EETs is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[2] By inhibiting NF-κB activation, EETs can downregulate the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP [label="Cytochrome P450\nEpoxygenase", fillcolor="#F1F3F4", fontcolor="#202124"]; EETs [label="Epoxyeicosatrienoic Acids (EETs)\n(Anti-inflammatory)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sEH [label="Soluble Epoxide\nHydrolase (sEH)", fillcolor="#FBBC05", fontcolor="#202124"]; DHETs [label="Dihydroxyeicosatrienoic Acids (DHETs)\n(Less Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibitor [label="this compound", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Cytokine Production, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AA -> CYP [label="Metabolized by"]; CYP -> EETs; EETs -> sEH [label="Hydrolyzed by"]; sEH -> DHETs; inhibitor -> sEH [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; EETs -> NFkB [label="Inhibits", color="#34A853", fontcolor="#34A853", arrowhead=tee]; NFkB -> Inflammation [label="Promotes"]; }

Figure 1: Mechanism of action of this compound in the arachidonic acid cascade.

Quantitative Data for this compound

While extensive quantitative data for this compound across a wide range of inflammatory models is still emerging, key studies have established its potency and in vivo efficacy.

In Vitro Inhibitory Activity

The inhibitory potency of this compound has been determined against both mouse and human soluble epoxide hydrolase.

| Enzyme Source | IC50 | Reference |

| Mouse sEH | 0.15 µM | [7] |

| Human sEH | 6.2 µM | [7] |

| Rat sEH | <1.25 nM | [8] |

Table 1: In Vitro Inhibitory Potency (IC50) of this compound.

In Vivo Efficacy

A significant in vivo study has demonstrated the superior efficacy of this compound in a model of diabetic neuropathy, a condition with a significant inflammatory component.[3][8]

| Animal Model | Compound | Dosage | Outcome | Reference |

| Diabetic Neuropathy (Rat) | This compound | 0.3 mg/kg | Significantly higher response in relieving pain perception compared to TPAU at the same dose. | [8] |

| Diabetic Neuropathy (Rat) | TPAU | 0.3 mg/kg | Less effective than this compound at the same dose. | [8] |

Table 2: In Vivo Efficacy of this compound in a Diabetic Neuropathy Model.

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are limited in the public domain. However, based on studies with other potent sEH inhibitors, the following general methodologies can be adapted.

In Vitro sEH Inhibition Assay

A common method to determine the IC50 of an sEH inhibitor is a fluorescence-based assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prep_inhibitor [label="Prepare serial dilutions of\nthis compound in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; add_enzyme [label="Add recombinant sEH enzyme\nto microplate wells", fillcolor="#F1F3F4", fontcolor="#202124"]; add_inhibitor [label="Add diluted this compound\nto respective wells", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at room temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Add fluorogenic sEH substrate\n(e.g., PHOME)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure [label="Measure fluorescence intensity\nover time", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate IC50 value", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep_inhibitor; prep_inhibitor -> add_inhibitor; add_enzyme -> add_inhibitor; add_inhibitor -> incubate; incubate -> add_substrate; add_substrate -> measure; measure -> calculate; calculate -> end; }

Figure 2: General workflow for an in vitro sEH inhibition assay.

Protocol Outline:

-

Enzyme Preparation: Recombinant human or mouse sEH is diluted in an appropriate assay buffer.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Procedure:

-

The diluted inhibitor is added to the wells of a microplate.

-

The sEH enzyme is then added to the wells and pre-incubated with the inhibitor.

-

The reaction is initiated by the addition of a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

-

The fluorescence generated by the enzymatic hydrolysis of the substrate is measured over time using a fluorescence plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then determined by plotting the reaction rate against the inhibitor concentration.

In Vivo Lipopolysaccharide (LPS) Challenge Model

The LPS-induced inflammation model is a widely used method to evaluate the anti-inflammatory effects of compounds in vivo.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; acclimatize [label="Acclimatize animals\n(e.g., mice or rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; admin_inhibitor [label="Administer this compound\n(e.g., 0.3 mg/kg, oral gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; admin_lps [label="Administer LPS\n(intraperitoneal injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_samples [label="Collect blood and tissue samples\nat specified time points", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_cytokines [label="Analyze pro-inflammatory cytokine levels\n(e.g., TNF-α, IL-6) by ELISA or qPCR", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_markers [label="Analyze other inflammatory markers\n(e.g., tissue histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> acclimatize; acclimatize -> admin_inhibitor; admin_inhibitor -> admin_lps; admin_lps -> collect_samples; collect_samples -> analyze_cytokines; collect_samples -> analyze_markers; analyze_cytokines -> end; analyze_markers -> end; }

Figure 3: General workflow for an in vivo LPS challenge model.

Protocol Outline:

-

Animal Model: Typically, mice or rats are used.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered to the animals (e.g., via oral gavage or intraperitoneal injection) at a predetermined time before the inflammatory challenge. Based on existing data, a dose of 0.3 mg/kg could be a starting point.[8]

-

LPS Challenge: A solution of LPS is administered to the animals (typically via intraperitoneal injection) to induce a systemic inflammatory response.

-

Sample Collection: At various time points after LPS administration, blood and tissue samples are collected.

-

Analysis:

-

Cytokine Levels: Plasma or tissue homogenates are analyzed for the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using methods like ELISA or qPCR.

-

Histopathology: Tissues (e.g., lung, liver) are collected, fixed, and stained to assess the extent of inflammation and tissue damage.

-

NF-κB Activation: Tissue extracts can be analyzed by Western blot to measure the phosphorylation of NF-κB pathway components.

-

Future Directions and Conclusion

This compound has demonstrated high potency and promising in vivo efficacy, positioning it as a strong candidate for further development as an anti-inflammatory therapeutic. However, to fully elucidate its potential, further research is warranted. Specifically, comprehensive studies are needed to:

-

Generate robust quantitative data on the efficacy of this compound in a wider array of preclinical inflammation models, including arthritis, inflammatory bowel disease, and cardiovascular inflammation.

-

Determine the optimal dosing and treatment regimens for various inflammatory conditions.

-

Fully characterize its pharmacokinetic and pharmacodynamic profiles.

-

Elucidate the precise molecular mechanisms underlying its anti-inflammatory effects beyond general NF-κB inhibition.

References

- 1. turpentine oil powered: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on sEH Inhibitor-7 and its Role in Blood Pressure Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Soluble Epoxide Hydrolase (sEH) and Blood Pressure Regulation

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[1][2] EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and possess potent vasodilatory, anti-inflammatory, and anti-hypertensive properties.[1][2] By hydrolyzing EETs to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively diminishes their beneficial cardiovascular effects.[1] Inhibition of sEH is therefore a promising therapeutic strategy for the treatment of hypertension and other cardiovascular diseases, as it elevates the endogenous levels of EETs.

This technical guide focuses on a specific sEH inhibitor, designated as sEH inhibitor-7, and its potential role in blood pressure regulation. While in-vivo data for this particular compound is limited in publicly available literature, this guide will provide a comprehensive overview of its chemical properties, in-vitro activity, and the expected physiological effects based on the well-established pharmacology of sEH inhibitors as a class.

This compound: Chemical Properties and In-Vitro Activity

This compound, also identified by its CAS number 340221-20-7, is a potent inhibitor of the soluble epoxide hydrolase enzyme.

Chemical Structure and IUPAC Name:

-

IUPAC Name: N-((1s,4s)-4-(phenoxymethyl)cyclohexyl)acetamide

-

Chemical Formula: C₁₅H₂₁NO₂

-

Molecular Weight: 247.33 g/mol

-

CAS Number: 340221-20-7

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | N-((1s,4s)-4-(phenoxymethyl)cyclohexyl)acetamide | - |

| CAS Number | 340221-20-7 | |

| Molecular Formula | C₁₅H₂₁NO₂ | |

| Molecular Weight | 247.33 g/mol |

In-Vitro Inhibitory Activity:

This compound has been demonstrated to be a potent inhibitor of both mouse and human sEH in in-vitro assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

| Enzyme Source | IC₅₀ | Reference |

| Mouse sEH | 0.15 µM | |

| Human sEH | 6.2 µM |

Mechanism of Action in Blood Pressure Regulation

The primary mechanism by which this compound is expected to regulate blood pressure is through the potentiation of the vasodilatory effects of epoxyeicosatrienoic acids (EETs). The signaling pathway is illustrated in the diagram below.

By inhibiting sEH, this compound prevents the degradation of EETs. The resulting increase in EET levels leads to vasodilation, primarily through the activation of calcium-activated potassium channels (BKCa) in vascular smooth muscle cells. This relaxation of the blood vessels reduces peripheral resistance, ultimately leading to a decrease in blood pressure.

Expected In-Vivo Efficacy in Hypertension Models

Representative Data from other sEH Inhibitors:

The following table summarizes the observed effects of other sEH inhibitors in common preclinical models of hypertension. This data is presented to be representative of the potential effects of this compound.

| sEH Inhibitor | Animal Model | Dose and Route | Effect on Blood Pressure | Reference |

| AUDA | Angiotensin II-infused rats | 25 mg/L in drinking water | Significant reduction in systolic blood pressure | - |

| TPPU | Spontaneously Hypertensive Rats (SHR) | 10 mg/kg, oral | Significant decrease in mean arterial pressure | - |

| AR9281 | Angiotensin II-induced hypertensive mice | 10 mg/kg, oral | Lowered systolic blood pressure | - |

Detailed Experimental Protocols

The following are detailed protocols for key experiments that would be essential for evaluating the efficacy of this compound in blood pressure regulation.

5.1. sEH Inhibitory Activity Assay (Fluorometric)

This protocol describes a method to determine the in-vitro inhibitory activity of this compound against soluble epoxide hydrolase.

Materials:

-

Recombinant human or mouse sEH enzyme

-

sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells) to each well.

-

Add 100 µL of the sEH enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 100 µL of the sEH substrate solution to each well.

-

Immediately measure the fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

-

Continue to read the fluorescence at regular intervals (e.g., every 2 minutes) for 30 minutes.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC₅₀ value.

5.2. In-Vivo Blood Pressure Measurement in a Hypertensive Rat Model

This protocol outlines the procedure for inducing hypertension in rats and measuring the effect of this compound on blood pressure. The Angiotensin II (Ang II)-induced hypertension model is described here as a representative example.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Angiotensin II

-

Osmotic minipumps

-

This compound

-

Vehicle for inhibitor administration (e.g., PEG400/water)

-

Telemetry system for blood pressure monitoring or tail-cuff plethysmography system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Telemetry Device Implantation (Optional but Recommended):

-

Anesthetize the rats and surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.

-

Allow a recovery period of at least one week.

-

-

Induction of Hypertension:

-

Anesthetize the rats and subcutaneously implant an osmotic minipump containing Angiotensin II (e.g., at a dose of 200 ng/kg/min) for continuous infusion.

-

-

Blood Pressure Monitoring:

-

Record baseline blood pressure for several days before Ang II infusion.

-

After the start of Ang II infusion, monitor blood pressure daily. Hypertension should develop within a few days.

-

-

Treatment with this compound:

-

Once hypertension is established and stable, begin daily administration of this compound or vehicle via oral gavage at predetermined doses.

-

Continue blood pressure monitoring throughout the treatment period.

-

-

Data Analysis:

-

Calculate the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP).

-

Compare the blood pressure values between the vehicle-treated and this compound-treated groups to determine the antihypertensive effect.

-

Conclusion

This compound is a potent inhibitor of soluble epoxide hydrolase with the potential to be an effective therapeutic agent for the management of hypertension. Its mechanism of action, centered on the stabilization of vasodilatory EETs, is a well-validated pathway for blood pressure reduction. While further in-vivo studies are required to fully characterize the antihypertensive efficacy and pharmacokinetic profile of this compound, the existing in-vitro data and the extensive evidence from other sEH inhibitors strongly support its promise in this therapeutic area. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of this and other novel sEH inhibitors.

References

sEH inhibitor-7 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammatory disorders, and neuropathic pain. This technical guide provides an in-depth overview of sEH inhibitor-7, a potent inhibitor of this enzyme.

This compound: Core Data

This compound is a small molecule inhibitor of soluble epoxide hydrolase. Its key properties and inhibitory activities are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 340221-20-7 | [1][2][3] |

| Molecular Weight | 247.33 g/mol | [1] |

| Molecular Formula | C₁₅H₂₁NO₂ | [1] |

| IC₅₀ (mouse sEH) | 0.15 µM | [1][2][3] |

| IC₅₀ (human sEH) | 6.2 µM | [1][2][3] |

Experimental Protocols

Proposed Synthesis of this compound

Reaction: Adamantane-1-isocyanate with 4-morpholinoaniline

Materials:

-

Adamantane-1-isocyanate

-

4-morpholinoaniline

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a clean, dry reaction flask, dissolve 4-morpholinoaniline (1 equivalent) in the anhydrous solvent under an inert atmosphere.

-

To this solution, add adamantane-1-isocyanate (1 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro sEH Activity Assay (Fluorescence-based)

This protocol describes a method to determine the inhibitory potency of this compound on soluble epoxide hydrolase activity using a fluorogenic substrate.

Materials:

-

Recombinant human or mouse sEH

-

sEH Assay Buffer (e.g., 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

This compound

-

DMSO (for dissolving inhibitor and substrate)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this stock solution in sEH Assay Buffer to obtain a range of test concentrations.

-

Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute the substrate in sEH Assay Buffer to the desired working concentration.

-

Dilute the recombinant sEH in sEH Assay Buffer to the desired concentration.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add the sEH enzyme solution.

-

Add the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for CMNPC).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

In Vivo Anti-inflammatory Assay (Rodent Model)

This protocol outlines a general procedure to evaluate the anti-inflammatory efficacy of this compound in a carrageenan-induced paw edema model in rats or mice.

Materials:

-

This compound

-

Vehicle (e.g., a mixture of PEG400 and saline)

-

Carrageenan solution (1% w/v in sterile saline)

-

Positive control (e.g., a known anti-inflammatory drug)

-

Male Sprague-Dawley rats or Swiss Webster mice

-

Plethysmometer

Procedure:

-

Animal Acclimatization:

-

Acclimate the animals to the laboratory conditions for at least one week before the experiment.

-

-

Drug Administration:

-

Fast the animals overnight with free access to water.

-

Administer this compound (at various doses), the vehicle, or the positive control via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

-

Induction of Inflammation:

-

One hour after drug administration, inject a small volume (e.g., 0.1 mL) of the carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

-

Signaling Pathway and Experimental Workflow

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The following diagram illustrates the central role of sEH in the arachidonic acid cascade and how its inhibition leads to anti-inflammatory effects.

Caption: The sEH signaling pathway.

Experimental Workflow for sEH Inhibitor Screening

The diagram below outlines a typical workflow for the screening and evaluation of potential sEH inhibitors.

Caption: Workflow for sEH inhibitor screening.

References

sEH inhibitor-7 species-specific IC50 values

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sEH inhibitor-7, a notable modulator of the arachidonic acid cascade. The document details its species-specific inhibitory concentrations (IC50), outlines the experimental methodologies for determining these values, and visualizes its role within relevant signaling pathways.

Species-Specific IC50 Values of this compound

The inhibitory potency of this compound demonstrates significant species-specificity. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for human and murine soluble epoxide hydrolase (sEH).

| Species | Enzyme | IC50 (µM) |

| Human | Soluble Epoxide Hydrolase (sEH) | 6.2[1][2] |

| Mouse | Soluble Epoxide Hydrolase (sEH) | 0.15[1][2] |

Experimental Protocols for IC50 Determination

The determination of IC50 values for sEH inhibitors is crucial for evaluating their potency and selectivity. Below are detailed methodologies for commonly employed fluorescence-based and Liquid Chromatography-Mass Spectrometry (LC-MS)-based assays.

Fluorescence-Based IC50 Determination Assay

This method utilizes a fluorogenic substrate that is hydrolyzed by sEH to produce a fluorescent product. The rate of fluorescence increase is proportional to sEH activity.

Materials:

-

Recombinant human or murine sEH

-

This compound

-

Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

Assay Buffer (e.g., Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to create a range of concentrations.

-

In a 96-well microplate, add the recombinant sEH enzyme to the assay buffer.

-

Add the various concentrations of this compound to the wells containing the enzyme and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate CMNPC to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time course using a microplate reader.

-

The rate of reaction is calculated from the linear phase of the fluorescence increase.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Fluorescence-Based IC50 Assay Workflow

LC-MS-Based IC50 Determination Assay

This method directly measures the conversion of a natural sEH substrate to its diol product, offering high specificity and relevance to in vivo conditions.

Materials:

-

Recombinant human or murine sEH

-

This compound

-

Natural substrate (e.g., 14,15-Epoxyeicosatrienoic acid - 14,15-EET)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions and serial dilutions of this compound.

-

In microcentrifuge tubes, combine the recombinant sEH enzyme and assay buffer.

-

Add the different concentrations of this compound to the enzyme solution and pre-incubate.

-

Initiate the reaction by adding the natural substrate (14,15-EET).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding a quenching solution containing an internal standard.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant using an LC-MS/MS system to quantify the amount of the diol product (14,15-dihydroxyeicosatrienoic acid - 14,15-DHET) formed.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

LC-MS-Based IC50 Assay Workflow

Signaling Pathway Context

Soluble epoxide hydrolase plays a critical role in the metabolism of arachidonic acid, a key signaling molecule involved in inflammation and other physiological processes.[3]

The Arachidonic Acid Cascade

Arachidonic acid is metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases. The CYP epoxygenase pathway produces epoxyeicosatrienoic acids (EETs), which generally possess anti-inflammatory, vasodilatory, and analgesic properties. Soluble epoxide hydrolase (sEH) metabolizes these beneficial EETs into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound prevents the degradation of EETs, thereby augmenting their protective effects.

Role of this compound in the Arachidonic Acid Cascade

References

- 1. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potency of sEH inhibitor-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity and molecular targets of sEH inhibitor-7, a novel and potent inhibitor of soluble epoxide hydrolase (sEH). This document consolidates key quantitative data, details experimental methodologies, and illustrates relevant biological pathways and workflows to support further research and development in areas such as inflammation, pain, and cardiovascular disease.

Core Biological Activity and Primary Target

The primary molecular target of this compound is the soluble epoxide hydrolase (sEH, EC 3.3.2.10), a key enzyme in the metabolism of endogenous signaling lipids.[1] sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory, anti-hypertensive, and analgesic lipid mediators, into their less active dihydroxy-eicosatrienoic acids (DHETs).[1][2] By inhibiting sEH, this compound stabilizes the levels of beneficial EETs, thereby potentiating their therapeutic effects.[1]

This compound has demonstrated significantly improved potency and in vivo efficacy compared to previously developed inhibitors, such as TPAU.[3] Its development was guided by the structure of the human sEH binding pocket to optimize inhibitor residence time and pharmacokinetic properties.

Quantitative Biological Data

The inhibitory potency of this compound has been characterized against sEH from multiple species. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Parameter | Value | Reference |

| Human sEH | IC50 | 6.2 µM | |

| Mouse sEH | IC50 | 0.15 µM | |

| Rat sEH | IC50 | <1.25 nM | |

| Rat sEH | t1/2 (dissociation half-life) | 21.6 min |

Note on Discrepancies: The reported IC50 values for human and mouse sEH from commercial suppliers (referring to the compound as "this compound (compound c-2)") are notably higher than the IC50 for rat sEH from the primary literature. This may reflect differences in assay conditions, recombinant enzyme constructs, or the specific stereoisomer tested. The primary literature identifies "inhibitor 7" as the more potent S-isomer.

Table 2: In Vivo Efficacy of this compound in a Diabetic Neuropathy Model

| Compound | Dose | Response | Reference |

| This compound | 0.3 mg/kg | Significantly higher response than TPAU at the same dose | |

| TPAU | 0.3 mg/kg | Lower response compared to this compound |

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by modulating the arachidonic acid cascade. By blocking sEH, the inhibitor prevents the degradation of EETs, leading to their accumulation and enhanced downstream signaling.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and related compounds.

In Vitro sEH Inhibition Assay (Fluorometric)

This assay is commonly used to determine the IC50 values of sEH inhibitors.

Principle: The assay utilizes a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), which is hydrolyzed by sEH to a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The rate of increase in fluorescence is proportional to the sEH activity.

Materials:

-

Purified recombinant sEH (human, mouse, or rat)

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 0.1 mg/mL bovine serum albumin (BSA)

-

This compound stock solution (in DMSO)

-

CMNPC substrate stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

In a 96-well plate, add the diluted inhibitor solutions.

-

Add the purified recombinant sEH enzyme to each well and incubate for 5 minutes at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding the CMNPC substrate to each well (final concentration typically 5 µM).

-

Immediately measure the fluorescence intensity (excitation: 330 nm, emission: 465 nm) kinetically over a period of 10-30 minutes at 30°C.

-

Calculate the rate of reaction from the linear portion of the fluorescence curve.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Caption: Experimental workflow for sEH fluorometric assay.

In Vivo Model of Diabetic Neuropathy

This animal model is used to assess the analgesic efficacy of sEH inhibitors in a disease-relevant context.

Principle: Diabetes is induced in rodents, which subsequently develop neuropathic pain, characterized by a lowered threshold to mechanical stimuli (mechanical allodynia). The ability of a test compound to reverse this lowered pain threshold is a measure of its analgesic effect.

Materials:

-

Male Sprague-Dawley rats

-

Streptozotocin (STZ) for diabetes induction

-

Von Frey filaments for assessing mechanical allodynia

-

This compound formulation for oral administration

Procedure:

-

Induction of Diabetes: Induce diabetes in rats via a single intraperitoneal injection of STZ. Monitor blood glucose levels to confirm the diabetic state.

-

Assessment of Neuropathy: After several weeks, assess the development of mechanical allodynia by measuring the paw withdrawal threshold using von Frey filaments. Only animals exhibiting a significant decrease in withdrawal threshold are used.

-

Drug Administration: Administer this compound orally at the desired dose (e.g., 0.3 mg/kg).

-

Efficacy Measurement: At various time points after drug administration, re-measure the paw withdrawal threshold.

-

Data Analysis: Calculate the area under the curve (AUC) of the withdrawal threshold over time to quantify the overall analgesic effect. Compare the results to a vehicle control and a positive control or reference compound (e.g., TPAU).

Off-Target Activities and Selectivity

While the primary target of this compound is soluble epoxide hydrolase, comprehensive characterization of a drug candidate requires assessment of its activity against other related enzymes to ensure selectivity. For a related series of inhibitors, minor inhibition of cytochrome P450 enzymes CYP2C and CYP2J2, which are involved in EET synthesis, was observed only at high concentrations (10 µM). This suggests a favorable selectivity profile for potent sEH inhibitors.

Conclusion

This compound is a highly potent and efficacious inhibitor of soluble epoxide hydrolase with promising therapeutic potential. Its well-defined mechanism of action, coupled with a strong performance in preclinical models of neuropathic pain, makes it an attractive candidate for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic utility of this and related compounds.

References

- 1. Novel soluble epoxide hydrolase inhibitors with a dihydropyrimidinone scaffold: design, synthesis and biological evaluation - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Inhibition of soluble epoxide hydrolase by phytochemical constituents of the root bark of Ulmus davidiana var. japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with sEH inhibitor-7

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of sEH inhibitor-7, a potent soluble epoxide hydrolase (sEH) inhibitor. The protocols are based on established experimental models and can be adapted for various research applications, including the investigation of pain, inflammation, and cardiovascular diseases.

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules known as epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[1][2] These EpFAs possess potent anti-inflammatory, analgesic, and vasodilatory properties.[1][3] By inhibiting sEH, the degradation of EpFAs is prevented, leading to their accumulation and enhanced therapeutic effects.[1] this compound is a highly potent and selective inhibitor of sEH, demonstrating significant efficacy in preclinical models of disease.[3]

Data Presentation

The following tables summarize the quantitative data from in vivo studies using sEH inhibitors, demonstrating their efficacy in various models.

Table 1: Efficacy of this compound in a Rat Model of Diabetic Neuropathic Pain

| Dosage (oral) | Peak Effect on Mechanical Withdrawal Threshold (% of baseline) | Reference |

| 0.1 mg/kg | ~150% | [1][3] |

| 0.3 mg/kg | ~200% | [1][3] |

Table 2: Effects of the sEH Inhibitor TPPU in a Mouse Model of Rheumatoid Arthritis

| Treatment | Paw Thickness (mm) | Clinical Score | Pro-inflammatory Cytokine Levels (relative to control) |

| Vehicle | Increased | Increased | IL-1β, IL-6, TNF-α: Significantly elevated |

| TPPU (10 mg/kg, oral) | Significantly reduced | Significantly reduced | IL-1β, IL-6, TNF-α: Significantly reduced |

Table 3: Cardioprotective Effects of the sEH Inhibitor t-AUCB in a Mouse Model of Myocardial Infarction

| Treatment | Infarct Size (% of area at risk) | Cardiac Ejection Fraction (%) | Reference |

| Vehicle | ~45% | ~35% | [4] |

| t-AUCB (in drinking water) | Significantly reduced | Significantly improved | [4] |

Experimental Protocols

The following are detailed protocols for in vivo experiments that can be adapted for use with this compound.

Diabetic Neuropathic Pain Model in Rats

This protocol is designed to assess the analgesic effects of this compound in a model of diabetic neuropathy.

Materials:

-

This compound

-

Vehicle: Oleic acid-rich triglyceride containing 20% PEG400 (v/v)[3]

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Von Frey filaments

-

Male Sprague-Dawley rats

Procedure:

-

Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of STZ (50-60 mg/kg) dissolved in cold citrate buffer. Control animals receive an injection of citrate buffer alone. Confirm diabetes by measuring blood glucose levels 2-3 days after STZ injection; rats with glucose levels >250 mg/dL are considered diabetic.

-

Assessment of Neuropathic Pain: At 2-3 weeks post-STZ injection, assess the development of mechanical allodynia using von Frey filaments. The mechanical withdrawal threshold (MWT) is the lowest force of filament that elicits a paw withdrawal response.

-

Drug Administration: Prepare a clear solution of this compound in the vehicle. Administer this compound orally by gavage at doses of 0.1 mg/kg and 0.3 mg/kg.[1][3] The vehicle group receives the same volume of the vehicle.

-

Post-Treatment Assessment: Measure the MWT at various time points after drug administration (e.g., 30, 60, 120, 180, 240, and 360 minutes) to determine the time course of the analgesic effect.

Expected Outcome:

This compound is expected to produce a dose-dependent increase in the mechanical withdrawal threshold, indicating an analgesic effect.[1][3]

Collagen-Induced Arthritis Model in Mice

This protocol, adapted from studies with the sEH inhibitor TPPU, can be used to evaluate the anti-inflammatory effects of this compound in a model of rheumatoid arthritis.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Male DBA/1J mice

Procedure:

-

Induction of Arthritis: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection of the collagen/CFA emulsion at the base of the tail. On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Treatment: Begin treatment with this compound (e.g., 10 mg/kg, oral gavage, daily) upon the first signs of arthritis (usually around day 21-28). The control group receives the vehicle.

-

Assessment of Arthritis: Monitor the development and severity of arthritis daily.

-

Clinical Score: Score each paw on a scale of 0-4 based on the degree of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

-

-

Biomarker Analysis: At the end of the study, collect blood and joint tissue for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.

Expected Outcome:

Treatment with this compound is expected to reduce the clinical score, paw thickness, and levels of pro-inflammatory cytokines in the arthritic mice.

Myocardial Infarction Model in Mice

This protocol, adapted from studies with the sEH inhibitor t-AUCB, is for assessing the cardioprotective effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., drinking water)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Echocardiography system

-

Male C57BL/6 mice

Procedure:

-

Drug Administration: Administer this compound in the drinking water for 7 days prior to surgery.[4] The concentration should be adjusted to achieve the desired daily dose. The control group receives regular drinking water.

-

Surgical Procedure (Myocardial Infarction): Anesthetize the mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction. In sham-operated animals, the suture is passed under the LAD but not tied.

-

Assessment of Cardiac Function: Perform echocardiography before and at various time points after surgery (e.g., 24 hours, 7 days, 14 days) to assess cardiac function. Key parameters to measure include left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion.

-

Infarct Size Measurement: At the end of the study, euthanize the mice and excise the hearts. Stain the heart sections with triphenyltetrazolium chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red). Calculate the infarct size as a percentage of the area at risk.

Expected Outcome:

Pre-treatment with this compound is expected to reduce the infarct size and improve cardiac function in mice subjected to myocardial infarction.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by sEH inhibitors and a general experimental workflow.

Caption: Signaling pathway of this compound.

Caption: General workflow for in vivo experiments.

References

- 1. Soluble epoxide hydrolase inhibition improves coronary endothelial function and prevents the development of cardiac alterations in obese insulin-resistant mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of sEH inhibition on the eicosanoid and cytokine storms in SARS-CoV-2-infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soluble epoxide hydrolase inhibitors, t-AUCB, downregulated miR-133 in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Fluorometric In Vitro Assay for Characterization of sEH Inhibitor-7

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of fatty acid epoxides.[1][2] It primarily catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids possessing anti-inflammatory, vasodilatory, and analgesic properties, into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3][4][5] By inhibiting sEH, the beneficial effects of EETs can be prolonged, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[3][6][7] sEH inhibitor-7 is a small molecule inhibitor of soluble epoxide hydrolase with reported IC50 values of 6.2 µM for human sEH and 0.15 µM for mouse sEH.[8] This document provides a detailed protocol for the in vitro characterization of this compound using a fluorometric assay.

Assay Principle

The activity of sEH is determined using a sensitive fluorometric assay. The assay utilizes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[6][9][10] sEH hydrolyzes the epoxide moiety of PHOME, which leads to an intramolecular cyclization. Under the assay conditions, this process results in the formation of a highly fluorescent product, 6-methoxy-2-naphthaldehyde (MNA).[6][10] The increase in fluorescence intensity is directly proportional to sEH activity and can be measured using a fluorescence plate reader. The potency of this compound is determined by measuring the reduction in fluorescence in its presence.

Signaling Pathway of Soluble Epoxide Hydrolase (sEH)

Caption: sEH metabolizes anti-inflammatory EETs to less active DHETs.

Experimental Protocols

Materials and Reagents

-

Recombinant Human Soluble Epoxide Hydrolase (sEH)

-

This compound (M.W. determined by supplier, CAS 340221-20-7)[8]

-

N-Cyclohexyl-Nʹ-dodecylurea (NCND) or AUDA (Positive Control Inhibitor)[6][12]

-

sEH Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[13]

-

DMSO (Anhydrous)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 330-362 nm, Emission: 460-465 nm)[10][12][14]

-